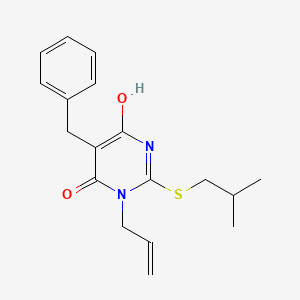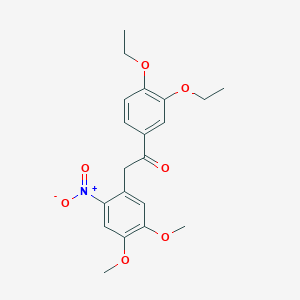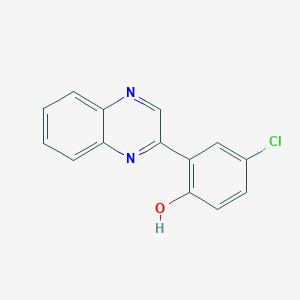
3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone is a heterocyclic compound that has been the focus of numerous scientific studies due to its potential therapeutic properties. This compound is a pyrimidine derivative and has been synthesized using various methods for research purposes.
Mechanism of Action
The mechanism of action of 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which may help reduce inflammation in the body. Studies have also shown that this compound has the ability to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone. One direction is to further investigate its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could increase its availability for research purposes.
Synthesis Methods
The synthesis of 3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone has been achieved using several methods. One method involves the reaction of 5-benzyl-2,4-dioxo-3,4-dihydropyrimidine with allyl bromide and potassium isobutylxanthate. Another method involves the reaction of 5-benzyl-2,4-dioxo-3,4-dihydropyrimidine with allyl bromide and sodium isobutylxanthate. The yield of the compound varies depending on the method used.
Scientific Research Applications
3-allyl-5-benzyl-6-hydroxy-2-(isobutylthio)-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-benzyl-6-hydroxy-2-(2-methylpropylsulfanyl)-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-4-10-20-17(22)15(11-14-8-6-5-7-9-14)16(21)19-18(20)23-12-13(2)3/h4-9,13,21H,1,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJXMRUKCGKLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=C(C(=O)N1CC=C)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-methoxy-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031703.png)

![methyl 3-butyryl-4-{[1-(hydroxymethyl)propyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6031735.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031738.png)
![3,5-dichloro-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6031743.png)


![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)

![N-[3-fluoro-5-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6031774.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)
![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)